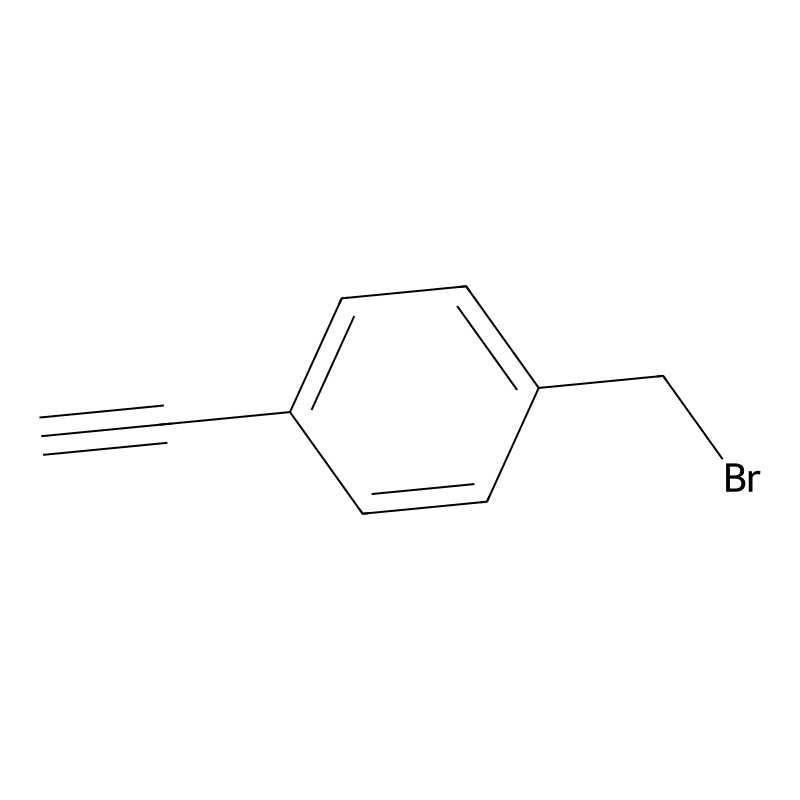1-(Bromomethyl)-4-ethynylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic Building Block: Due to the presence of both a bromine (Br) and an ethynyl (C≡CH) functional group, 1-(Bromomethyl)-4-ethynylbenzene could potentially serve as a versatile building block in the synthesis of more complex organic molecules. The bromine group can participate in various substitution reactions, while the ethynyl group can undergo coupling reactions to introduce new functionalities. One reference describes the use of a similar compound, 1-bromo-4-ethynylbenzene, in the synthesis of a more complex molecule.Sigma-Aldrich:
1-(Bromomethyl)-4-ethynylbenzene is an organobromine compound characterized by the presence of both a bromomethyl group and an ethynyl group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 181.03 g/mol. The compound features a unique structure that allows for diverse reactivity, making it a subject of interest in organic synthesis and materials science.
- Sonogashira Coupling: This reaction involves coupling an alkyne with an aryl halide in the presence of a palladium catalyst. The ethynyl group can react with various electrophiles, facilitating the formation of carbon-carbon bonds.
- Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to various derivatives.
- Cross-Coupling Reactions: It can also be used in cross-coupling reactions to synthesize more complex aromatic systems.
Several methods exist for synthesizing 1-(Bromomethyl)-4-ethynylbenzene:
- Bromomethylation of 4-Ethynylbenzene: This method involves treating 4-ethynylbenzene with bromomethylating agents such as formaldehyde and hydrobromic acid.
- Sonogashira Reaction: Combining 1-bromo-4-iodobenzene with terminal alkynes in the presence of palladium catalysts can yield this compound through a coupling reaction.
- Electrophilic Aromatic Substitution: The introduction of the bromomethyl group onto the aromatic ring can also be achieved via electrophilic aromatic substitution techniques.
1-(Bromomethyl)-4-ethynylbenzene finds applications in various fields:
- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
- Materials Science: Its unique structure allows it to be used in creating functionalized polymers and materials with specific electronic or optical properties.
- Pharmaceutical Chemistry: It may serve as a precursor for developing biologically active compounds.
Studies have shown that 1-(Bromomethyl)-4-ethynylbenzene interacts effectively with metal surfaces, such as copper, forming strong bonds through its ethynyl group. This property is significant for applications in catalysis and surface chemistry, where it can facilitate reactions on metal substrates .
Several compounds share structural similarities with 1-(Bromomethyl)-4-ethynylbenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Bromo-4-ethynylbenzene | 766-96-1 | Contains only an ethynyl group without bromomethyl |
| 4-Bromophenylacetylene | 2789-89-1 | Similar structure; lacks bromomethyl functionality |
| 1-Bromo-3-methylbenzene | 591-15-5 | Different substitution pattern on the benzene ring |
| 4-Bromoacetophenone | 98-86-2 | Contains a ketone group instead of an ethynyl group |
| 4-Ethynylaniline | 1006-15-9 | Amino group instead of bromine; different reactivity |
The presence of both bromomethyl and ethynyl groups in 1-(Bromomethyl)-4-ethynylbenzene allows for unique reactivity patterns not found in its analogs, making it particularly valuable for synthetic applications.
XLogP3
GHS Hazard Statements
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








